Morphine methiodide

CAS No.: 14054-17-2

Cat. No.: VC1925856

Molecular Formula: C18H22INO3

Molecular Weight: 427.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14054-17-2 |

|---|---|

| Molecular Formula | C18H22INO3 |

| Molecular Weight | 427.3 g/mol |

| IUPAC Name | (4R,4aR,7S,7aR,12bS)-3,3-dimethyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7,9-diol;iodide |

| Standard InChI | InChI=1S/C18H21NO3.HI/c1-19(2)8-7-18-11-4-6-14(21)17(18)22-16-13(20)5-3-10(15(16)18)9-12(11)19;/h3-6,11-12,14,17,21H,7-9H2,1-2H3;1H/t11-,12+,14-,17-,18-;/m0./s1 |

| Standard InChI Key | AJQDRZKRPDONTA-SCLAZZCHSA-N |

| Isomeric SMILES | C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O)C.[I-] |

| SMILES | C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O)C.[I-] |

| Canonical SMILES | C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O)C.[I-] |

Introduction

Chemical Structure and Properties

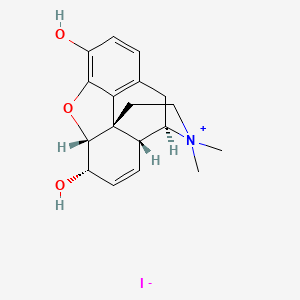

Morphine methiodide (C18H22INO3) is a quaternary ammonium salt of morphine, formed by methylation of the nitrogen atom in the morphine molecule followed by iodide coordination. This structural modification significantly alters the compound's pharmacokinetic properties compared to morphine itself.

| Property | Value |

|---|---|

| Chemical Name | (4R,4aR,7S,7aR,12bS)-3,3-dimethyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7,9-diol;iodide |

| Molecular Formula | C18H22NO3.I |

| Molecular Weight | 427.2767 g/mol |

| CAS Number | 14054-17-2 |

| European Community Number | 237-891-2 |

| Stereochemistry | ABSOLUTE |

| Defined Stereocenters | 5 / 5 |

| E/Z Centers | 0 |

| Charge | 0 |

Structural Characteristics

The quaternary ammonium group in morphine methiodide creates a permanent positive charge on the nitrogen atom, which substantially changes the compound's lipophilicity and ability to cross the blood-brain barrier (BBB) compared to morphine. The SMILES notation for this compound is:

[I-].[H][C@@]12OC3=C(O)C=CC4=C3[C@@]15CC[N+](C)(C)[C@H](C4)[C@]5([H])C=C[C@@H]2O

The InChIKey is AJQDRZKRPDONTA-SCLAZZCHSA-N, which uniquely identifies this chemical structure in databases.

Pharmacological Properties

Blood-Brain Barrier Permeability

One of the most significant pharmacological properties of morphine methiodide is its limited ability to cross the blood-brain barrier. This characteristic has made it an invaluable tool in research aimed at distinguishing between central and peripheral opioid effects.

Unlike morphine, which can penetrate the BBB (albeit with some difficulty due to its hydrophilic nature), morphine methiodide remains predominantly in the peripheral circulation. This property is attributed to the permanent positive charge of the quaternary ammonium group, which significantly reduces its lipid solubility and thereby impedes passive diffusion across the BBB.

Receptor Binding Profile

Research Applications

Peripheral vs. Central Mechanisms of Opioid Action

Morphine methiodide has been instrumental in delineating peripheral versus central mechanisms of opioid analgesia. Research has demonstrated that while naloxone (which crosses the BBB) can block both central and peripheral opioid effects, naloxone methiodide (which, like morphine methiodide, cannot cross the BBB) only blocks peripheral opioid effects.

In one significant study, researchers found that naloxone methiodide could reverse the respiratory and analgesic actions of various opioid agonists, including morphine, without inducing opioid withdrawal symptoms. This finding suggested that peripheral opioid mechanisms contribute significantly to respiratory depression and analgesia.

Experimental Research Models

Morphine methiodide has been utilized in several experimental designs to investigate peripheral opioid mechanisms:

Comparative Pharmacology

Comparison with Morphine

Morphine methiodide differs from morphine in several key aspects:

| Property | Morphine | Morphine Methiodide |

|---|---|---|

| BBB Permeability | Moderate (20-40% bioavailability) | Very limited |

| Site of Action | Central and peripheral | Predominantly peripheral |

| Molecular Weight | 285.343 g/mol | 427.2767 g/mol |

| Duration of Action | 3-7 hours | Not well established |

| Elimination | Primarily hepatic metabolism to glucuronides (M3G, M6G) | Limited data available |

Morphine acts primarily through central mechanisms, crossing the BBB to activate opioid receptors in the brain and spinal cord. It undergoes extensive first-pass metabolism in the liver, forming morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G).

In contrast, morphine methiodide exerts its effects primarily through peripheral mechanisms due to its limited BBB penetration. This characteristic has made it valuable for researching peripheral opioid actions.

Relationship to Other Quaternary Opioid Derivatives

Morphine methiodide belongs to a class of quaternary ammonium opioid derivatives that also includes naloxone methiodide. These compounds share the common feature of poor BBB penetration due to their permanent positive charge.

Naloxone methiodide, used as an experimental tool, can antagonize peripheral opioid effects without affecting central opioid actions. This property has been utilized in research to distinguish peripheral from central mechanisms of opioid-induced analgesia and respiratory depression.

Future Research Directions

Metabolism and Pharmacokinetics

Further research is needed to fully characterize the metabolism and pharmacokinetics of morphine methiodide. While the metabolic pathways of morphine are well-established, involving glucuronidation to form M3G and M6G, the metabolic fate of morphine methiodide remains less clearly defined.

Peripheral Opioid Receptor Subtypes

Additional studies are warranted to investigate the interactions of morphine methiodide with different subtypes of peripheral opioid receptors and to explore potential differences in receptor binding compared to morphine.

Development of Peripherally Restricted Analgesics

The insights gained from morphine methiodide research could inform the development of novel peripherally restricted opioid analgesics with improved safety profiles. Such compounds might provide effective pain relief while minimizing central nervous system side effects associated with conventional opioids.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume